1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea
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Overview
Description
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea is a complex organic compound that features a unique combination of a chloro-substituted phenyl ring, a tetramethyl-1,3,2-dioxaborolan group, and a cyclopropylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring and the tetramethyl-1,3,2-dioxaborolan group. One common method involves the reaction of 2-chloro-5-bromophenylboronic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the boronic ester. This intermediate is then coupled with cyclopropyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron and other functional groups.
Coupling Reactions: The boronic ester group is particularly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.
Scientific Research Applications
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The cyclopropylurea moiety may also contribute to the compound’s bioactivity by interacting with protein targets and modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another boron-containing compound with similar reactivity in coupling reactions.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Shares the boronic ester group and exhibits similar chemical behavior.
1-(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone: A related compound with a similar structure but different functional groups.
Uniqueness
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the cyclopropylurea moiety, in particular, distinguishes it from other boronic ester compounds and may enhance its bioactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O3/c1-15(2)16(3,4)23-17(22-15)10-5-8-12(18)13(9-10)20-14(21)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPILTDKZBNRUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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